1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-
CAS No.:
Cat. No.: VC16543599
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | (2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19) |
| Standard InChI Key | CNBHDDBNEKKMJH-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₂₁N₃O₃, with a precise molecular weight of 291.35 g/mol . Its bicyclic architecture combines an indole moiety fused to an oxazine ring, creating a rigid framework that influences its pharmacokinetic properties. The stereochemistry at the 4a and 9a positions is defined as cis, critical for its biological activity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate |
| CAS Registry Number | 25573-43-7 |
| Canonical SMILES | CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
| InChI Key | CNBHDDBNEKKMJH-UHFFFAOYSA-N |
| Melting Point | 129 °C |
The stereospecific arrangement of methyl groups at positions 2, 4a, and 9 enhances binding affinity to enzymatic targets, as evidenced by molecular docking studies .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis of this oxazinoindole derivative typically involves palladium-catalyzed cross-coupling reactions to construct the bicyclic core. Key steps include:
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Indole Functionalization: Introduction of substituents at the 6-position via Ullmann-type couplings.
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Oxazine Ring Formation: Cyclization using tert-butyl nitrite under acidic conditions.
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Carbamate Installation: Reaction with methyl isocyanate to yield the final product.
Reactivity Profile
The compound undergoes oxidation at the indole nitrogen and reduction of the oxazine ring. For example, treatment with potassium permanganate oxidizes the tertiary amine to a nitro group, while lithium aluminum hydride reduces the oxazine to a piperidine derivative. These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Biological Activity and Mechanism
Acetylcholinesterase Inhibition
As a competitive inhibitor of acetylcholinesterase (AChE), the compound binds to the enzyme’s catalytic anionic site (CAS), preventing acetylcholine hydrolysis . Surface plasmon resonance (SPR) assays reveal a dissociation constant (K_d) of 12.3 nM, comparable to rivastigmine .
Cholinergic Effects
By prolonging acetylcholine availability in synaptic clefts, the compound enhances muscarinic and nicotinic receptor signaling. In vitro models demonstrate a 40% increase in hippocampal neuron firing rates at 10 µM concentrations .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO). Accelerated stability testing indicates degradation <5% after 6 months at -20°C .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| LogP | 2.1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 78.9 Ų |
Research and Development Applications
Medicinal Chemistry Optimization
Lead optimization efforts focus on modifying the carbamate group to enhance blood-brain barrier permeability. Fluorine substitution at the methylcarbamate moiety increases logD by 0.5 units without compromising AChE affinity.
Analytical Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.1543 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts at δ 7.2 ppm (indole H-7) and δ 4.1 ppm (oxazine H-3) .
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